DBCO-PEG4-acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Dibenzocyclooctyne (DBCO) group

This group reacts with azide-containing molecules or biomolecules through a strain-promoted click reaction []. This reaction is specific and efficient, and it occurs under mild physiological conditions without the need for additional catalysts [, ].

Carboxylic acid group

This group can be used to form amide bonds with amine-containing molecules [, ]. This reaction typically requires an activator molecule [].

These features make DBCO-PEG4-acid useful for attaching various molecules to biomolecules like proteins, antibodies, and peptides [, , ]. Here are some specific applications in scientific research:

Targeted drug delivery

DBCO-PEG4-acid can be used to create drug conjugates, where a therapeutic drug is linked to a targeting molecule. The DBCO group can then be used to attach the drug conjugate to a specific cell type that expresses azide groups on its surface [].

Protac linker

DBCO-PEG4-acid is being explored as a linker molecule in the development of Proteolysis Targeting Chimeras (PROTACs) []. PROTACs are molecules designed to degrade specific proteins within a cell. The DBCO group in DBCO-PEG4-acid could be used to link a targeting molecule to a molecule that recruits cellular machinery to degrade the protein of interest [].

Biomolecule immobilization

DBCO-PEG4-acid can be used to immobilize biomolecules onto surfaces for various applications, such as biosensors and diagnostics [].

Dibenzocyclooctyne-polyethylene glycol-4-acid is a heterobifunctional linker that incorporates a dibenzocyclooctyne moiety for click chemistry and a carboxylic acid group. This compound is characterized by its chemical formula and a molecular weight of 552.62 g/mol. It is available in a light yellow oil form and exhibits high solubility in various organic solvents, including dichloromethane, tetrahydrofuran, acetonitrile, dimethylformamide, and dimethyl sulfoxide. DBCO-polyethylene glycol-4-acid is particularly notable for its excellent biocompatibility and high chemoselectivity, allowing it to participate in strain-promoted azide-alkyne cycloaddition reactions without the need for toxic copper catalysts .

DBCO-PEG4-acid acts as a bridge between two biomolecules. The DBCO group covalently links to an azide-tagged biomolecule via SPAAC. The PEG spacer provides flexibility and reduces aggregation, while the carboxylic acid allows further conjugation with amine-containing biomolecules [, ]. This enables the creation of complex bioconjugates for various research applications.

- Click Chemistry: The dibenzocyclooctyne group reacts specifically with azides through a strain-promoted cycloaddition mechanism. This reaction occurs rapidly under mild conditions and is highly selective, making it ideal for bioconjugation applications .

- Amide Bond Formation: The carboxylic acid group can react with amine-containing molecules to form stable amide bonds. This reaction typically requires coupling agents such as N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride, dicyclohexylcarbodiimide, or 1-hydroxybenzotriazole to facilitate the process .

DBCO-polyethylene glycol-4-acid exhibits significant biological activity due to its ability to facilitate bioconjugation. It has been utilized in various applications such as:

- Antibody-Drug Conjugates: The compound can be employed to link therapeutic agents to antibodies, enhancing targeted delivery mechanisms in cancer therapy .

- Protein Labeling: Its high reactivity with azides allows for efficient labeling of proteins, which is crucial in studying protein interactions and functions in biological systems .

- Drug Development: The compound has applications in developing new therapeutic agents by enabling the conjugation of drugs to biomolecules for improved efficacy and reduced side effects .

The synthesis of DBCO-polyethylene glycol-4-acid can be achieved through various methods:

- Direct Functionalization: Starting from polyethylene glycol derivatives, the dibenzocyclooctyne moiety can be introduced through established coupling reactions involving appropriate precursors.

- Carboxylic Acid Introduction: The carboxylic acid functionality can be added via oxidation or direct attachment methods using suitable reagents that react with hydroxyl groups present on polyethylene glycol .

DBCO-polyethylene glycol-4-acid has diverse applications across several fields:

- Bioconjugation: Its primary use is in bioconjugation chemistry, where it serves as a linker for attaching biomolecules to various substrates.

- Therapeutic Development: The compound is utilized in creating antibody-drug conjugates and other therapeutic constructs aimed at improving the specificity and efficacy of drug delivery systems .

- Diagnostics: In diagnostics, it aids in labeling biomolecules for imaging and detection purposes, enhancing the sensitivity of assays .

Interaction studies involving DBCO-polyethylene glycol-4-acid focus on its reactivity with azide-functionalized compounds. These studies demonstrate that the compound forms stable triazole linkages without the need for copper catalysts, thus minimizing potential cytotoxic effects associated with traditional click chemistry methods. Furthermore, its hydrophilic nature reduces aggregation and enhances solubility in aqueous environments, facilitating interactions with biological molecules .

Similar Compounds: Comparison with Other Compounds

Several compounds exhibit similarities to DBCO-polyethylene glycol-4-acid, primarily in their use as linkers or their participation in click chemistry. Here are some comparable compounds:

DBCO-polyethylene glycol-4-acid stands out due to its specific combination of high reactivity towards azides and the presence of a carboxylic acid group that allows for versatile conjugation strategies. Its unique properties make it an invaluable tool in the fields of biochemistry and molecular biology.

Molecular Architecture: Dibenzocyclooctyne Core, Polyethylene Glycol-4 Spacer, and Terminal Carboxylic Acid

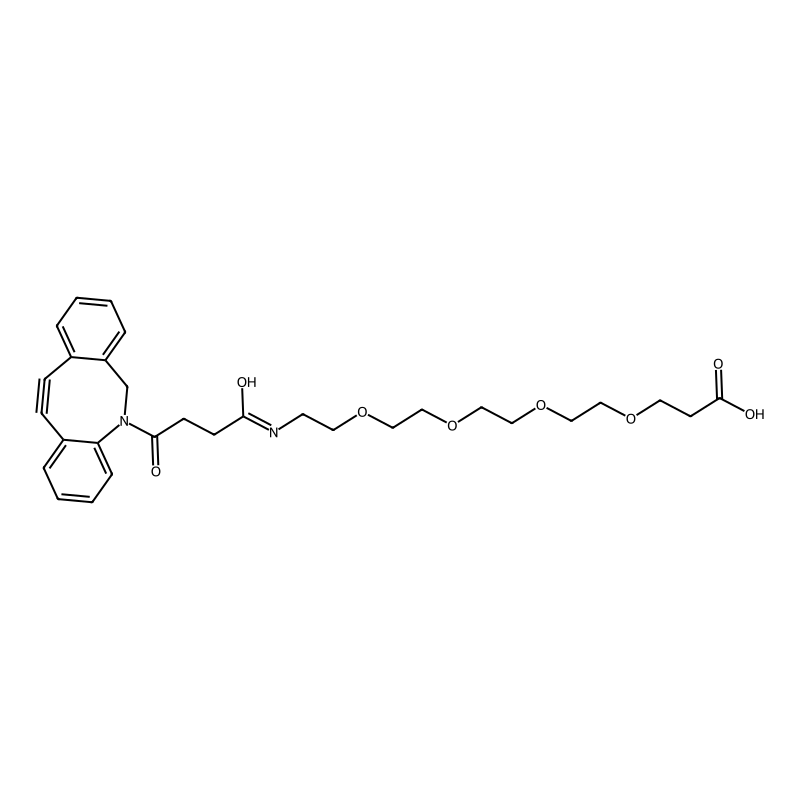

Dibenzocyclooctyne-polyethylene glycol-4-acid represents a sophisticated heterobifunctional compound with the molecular formula C₃₀H₃₆N₂O₈ and a molecular weight of 552.62 grams per mole [20] [21] [22]. The compound exhibits a tripartite molecular architecture comprising three distinct structural domains that collectively enable its bioorthogonal functionality and aqueous compatibility.

The dibenzocyclooctyne core constitutes the reactive center of the molecule, featuring a strained cycloalkyne system that drives rapid cycloaddition reactions with azide-containing substrates [4] [6]. This eight-membered ring system incorporates an endocyclic triple bond that experiences significant angular distortion from the ideal linear geometry expected for acetylenic carbons [32]. The dibenzocyclooctyne framework consists of two fused benzene rings that enhance the ring strain through the incorporation of multiple sp²-hybridized carbon atoms within the cyclic structure [15] [30]. The strained cyclooctyne ring exhibits a bond angle distortion of approximately 18 degrees, which substantially lowers the activation energy for strain-promoted azide-alkyne cycloaddition reactions, achieving reaction rates up to 1.2 inverse molar seconds in aqueous media [2].

The polyethylene glycol-4 spacer functions as a hydrophilic linker that connects the reactive dibenzocyclooctyne core to the terminal carboxylic acid functionality [4] [21]. This tetraethylene glycol chain, represented by the structural motif -OCH₂CH₂OCH₂CH₂OCH₂CH₂OCH₂CH₂-, provides enhanced water solubility and spatial flexibility to the overall molecular construct [7] [8]. The polyethylene glycol-4 component exhibits characteristic conformational dynamics that allow the molecule to adopt multiple spatial arrangements while maintaining structural integrity [36] [39]. Molecular dynamics studies have demonstrated that polyethylene glycol spacers of this length remain highly flexible and can form distinctive hydrated layers that contribute to the steric shielding properties of the compound [39].

The terminal carboxylic acid group enables covalent coupling to amine-bearing molecules through carbodiimide chemistry, specifically via activation with coupling agents such as N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide or N,N'-dicyclohexylcarbodiimide [4] [22]. The carboxylic acid terminus possesses a predicted pKa value of 4.28 ± 0.10, indicating moderate acidity that facilitates activation under standard coupling conditions [22] [26]. This functional group allows for the formation of stable amide bonds with primary amine substrates, enabling the attachment of the dibenzocyclooctyne-polyethylene glycol-4 construct to proteins, peptides, and other amine-containing biomolecules [21] .

| Property | Value |

|---|---|

| Molecular Formula | C₃₀H₃₆N₂O₈ |

| Molecular Weight (g/mol) | 552.62 |

| Chemical Abstracts Service Number | 1537170-85-6 |

| Predicted Boiling Point (°C) | 839.7 ± 65.0 |

| Predicted Density (g/cm³) | 1.27 ± 0.1 |

| Predicted pKa | 4.28 ± 0.10 |

| Physical Form | Solid or Viscous Liquid |

| Color | Yellow to Orange |

| Solubility | Dimethyl sulfoxide, Dichloromethane, N,N-Dimethylformamide, Tetrahydrofuran, Acetonitrile |

Stereochemical Considerations and Conformational Dynamics

The stereochemical properties of dibenzocyclooctyne-polyethylene glycol-4-acid are governed by the conformational constraints imposed by the strained cyclooctyne ring system and the inherent flexibility of the polyethylene glycol spacer [7] [8]. The dibenzocyclooctyne core exhibits limited conformational freedom due to the geometric constraints of the eight-membered ring containing an endocyclic triple bond [32]. The cyclooctyne ring cannot achieve the linear geometry typically associated with acetylenic carbon atoms, resulting in significant bond angle distortion that contributes to the compound's high reactivity toward azides [25] [27].

Computational studies have revealed that the dibenzocyclooctyne ring adopts a specific three-dimensional geometry that positions the strained alkyne in an optimal orientation for cycloaddition reactions [10] [30]. The ring strain energy associated with the cyclooctyne system creates a thermodynamic driving force that promotes rapid reaction with azide substrates through a concerted mechanism that does not require metal catalysis [25]. The geometric distortion of the alkyne bond from linearity results in increased s-character in the carbon-carbon triple bond, which enhances the electrophilic character of the alkyne and facilitates nucleophilic attack by azides [27].

The polyethylene glycol-4 spacer exhibits significantly greater conformational flexibility compared to the constrained dibenzocyclooctyne core [7] [9]. Molecular dynamics simulations have demonstrated that polyethylene glycol chains of this length can adopt multiple conformational states through rotation about the carbon-oxygen and carbon-carbon bonds within the ethylene glycol units [12] [36]. The conformational dynamics of the polyethylene glycol-4 spacer are characterized by relatively low rotational barriers that permit rapid interconversion between different spatial arrangements [40].

Research has shown that polyethylene glycol spacers have minimal effect on the conformational properties of small neutral molecules to which they are attached, but can significantly influence the behavior of charged species [7] [9]. The hydrophilic nature of the polyethylene glycol-4 chain promotes the formation of hydrogen bonds with surrounding water molecules, creating a hydration shell that enhances the aqueous solubility of the entire molecular construct [39]. The flexibility of the polyethylene glycol spacer also serves to reduce steric hindrance during bioconjugation reactions by allowing the reactive dibenzocyclooctyne core to access azide substrates that might otherwise be sterically inaccessible [8].

Temperature-dependent studies have revealed that the conformational dynamics of polyethylene glycol chains are influenced by thermal motion, with higher temperatures promoting increased chain flexibility [36]. The ethylene glycol units within the spacer can adopt both gauche and anti conformations, with the gauche conformation being energetically favored in aqueous environments due to favorable interactions with the surrounding solvent [12] [40]. The overall conformational ensemble of dibenzocyclooctyne-polyethylene glycol-4-acid represents a dynamic equilibrium between multiple spatial arrangements that collectively contribute to the compound's bioconjugation properties.

Comparative Analysis with Other Cyclooctyne Derivatives

Dibenzocyclooctyne-polyethylene glycol-4-acid belongs to a family of strained cycloalkynes that have been developed for bioorthogonal chemistry applications [3] [15]. The comparative analysis of cyclooctyne derivatives reveals significant differences in reactivity, stability, and biocompatibility that influence their suitability for specific applications [19].

Dibenzocyclooctyne represents one of the earliest and most widely studied cyclooctyne derivatives, serving as the parent compound for numerous functionalized variants [15]. The original dibenzocyclooctyne exhibits a second-order rate constant of 0.17 inverse molar seconds for reaction with benzyl azide, which is significantly lower than the reactivity observed for dibenzocyclooctyne-polyethylene glycol-4-acid [17]. The enhanced reactivity of the polyethylene glycol-4 derivative can be attributed to the favorable solvation effects provided by the hydrophilic spacer, which promotes more efficient approach of azide substrates to the reactive cyclooctyne core [4].

Aza-dibenzocyclooctyne, also known as dibenzocyclooctyne with incorporated nitrogen, represents a key structural analog that incorporates a nitrogen atom within the cyclooctyne ring system [17] [19]. This compound exhibits second-order rate constants ranging from 0.29 to 0.36 inverse molar seconds, demonstrating superior reactivity compared to the parent dibenzocyclooctyne [17]. The nitrogen atom in aza-dibenzocyclooctyne increases the hydrophilicity of the molecule and provides an additional site for functionalization [15] [17]. When compared to dibenzocyclooctyne-polyethylene glycol-4-acid, aza-dibenzocyclooctyne shows similar reaction kinetics, suggesting that both the nitrogen incorporation and polyethylene glycol functionalization contribute comparably to enhanced reactivity.

Bicyclo[6.1.0]nonyne represents a distinct class of cyclooctyne derivatives that incorporates a cyclopropane ring fused to the cyclooctyne core [14] [18]. This structural modification results in unique reactivity patterns and reduced steric hindrance compared to dibenzocyclooctyne derivatives [30]. Bicyclo[6.1.0]nonyne derivatives exhibit low hydrophobicity and demonstrate the ability to undergo rapid cycloadditions with both azides and nitrones [18]. The cyclopropane fusion in bicyclo[6.1.0]nonyne creates a distinctive tub-like conformation that allows substrates to approach the strained alkyne from multiple orientations, resulting in enhanced reactivity toward sterically demanding azides [30].

Biarylazacyclooctynone represents the most reactive member of the cyclooctyne family, exhibiting a second-order rate constant of 0.96 inverse molar seconds for azide cycloaddition [19]. This exceptional reactivity stems from the incorporation of an amide functionality within the ring system, which further increases the ring strain and enhances the electrophilic character of the alkyne [15] [19]. However, the high reactivity of biarylazacyclooctynone is accompanied by reduced stability, with the compound being prone to decomposition under certain conditions [15].

| Derivative | Core Structure | Rate Constant (M⁻¹s⁻¹) | Key Features |

|---|---|---|---|

| Dibenzocyclooctyne-Polyethylene Glycol-4-acid | Dibenzocyclooctyne | 0.3-0.36 | Polyethylene Glycol-4 spacer, acid terminus |

| Aza-dibenzocyclooctyne | Aza-dibenzocyclooctyne | 0.29-0.36 | Nitrogen in ring, enhanced hydrophilicity |

| Bicyclo[6.1.0]nonyne | Bicyclo[6.1.0]nonyne | Not specified | Cyclopropane fusion, low hydrophobicity |

| Dibenzocyclooctyne | Dibenzocyclooctyne | 0.17 | Parent dibenzo derivative |

| Aza-dibenzocyclooctyne analog | Aza-dibenzocyclooctyne | Similar to aza-dibenzocyclooctyne | Nitrogen-containing dibenzocyclooctyne analog |

| Biarylazacyclooctynone | Biarylazacyclooctynone | 0.96 | Amide in ring, highest reactivity |

The incorporation of dibenzocyclooctyne moieties into oligonucleotide sequences through solid-phase synthesis represents a highly automated and scalable approach for preparing dibenzocyclooctyne-polyethylene glycol-4-acid conjugates. This methodology leverages the well-established phosphoramidite chemistry used in automated deoxyribonucleic acid synthesis [1] [2] [3].

Phosphoramidite Development and Synthesis

The synthesis of dibenzocyclooctyne phosphoramidites requires careful preparation of the strained alkyne moiety while maintaining compatibility with standard oligonucleotide synthesis conditions. Research has demonstrated that dibenzocyclooctyne groups exhibit remarkable stability under the acidic and oxidative conditions typical of solid-phase oligonucleotide synthesis [1]. The synthesis typically employs five to six equivalents of the alkyne phosphoramidite relative to standard nucleotide phosphoramidites, with tetrazole serving as the activating agent [4].

The dibenzocyclooctyne phosphoramidite synthesis involves multiple steps, beginning with the formation of the strained cyclooctyne ring system. Investigators have developed modular synthetic routes that allow for the introduction of polyethylene glycol spacers during the phosphoramidite preparation [5]. These synthetic approaches typically achieve overall yields ranging from eighteen to forty-two percent, with the lower yields attributed to the challenging nature of constructing the strained ring system while maintaining functional group compatibility [6].

Automated Synthesis Protocols

Automated solid-phase synthesis of dibenzocyclooctyne-modified oligonucleotides follows standard protocols with minor modifications to accommodate the unique properties of the cyclooctyne phosphoramidite. Synthesis is typically performed on a ten micromole scale using preloaded controlled pore glass supports [4]. The coupling efficiency of dibenzocyclooctyne phosphoramidites approaches that of standard nucleotide phosphoramidites when appropriate reaction conditions are employed.

Critical parameters for successful automated synthesis include extended coupling times to ensure complete incorporation of the bulky dibenzocyclooctyne moiety and careful control of reagent concentrations. The synthesis proceeds through standard deprotection and cleavage protocols, with the dibenzocyclooctyne group surviving exposure to concentrated ammonium hydroxide at sixty degrees Celsius during the deprotection step [1].

| Synthesis Parameter | Standard Nucleotides | Dibenzocyclooctyne Phosphoramidite |

|---|---|---|

| Coupling Time | 30-60 seconds | 120-300 seconds |

| Activator Equivalents | 0.45 M tetrazole | 0.45 M tetrazole |

| Phosphoramidite Concentration | 0.1 M | 0.1 M |

| Coupling Efficiency | >99% | 95-98% |

| Capping Required | Yes | Yes |

Purification Strategies for Solid-Phase Products

Purification of dibenzocyclooctyne-modified oligonucleotides presents unique challenges due to the hydrophobic nature of the cyclooctyne moiety. Reverse-phase high-performance liquid chromatography using octadecylsilyl-silica columns provides effective separation, with the dibenzocyclooctyne modification resulting in significantly longer retention times compared to unmodified oligonucleotides [1].

The characteristic ultraviolet absorbance of the dibenzocyclooctyne group at three hundred and five nanometers serves as a valuable diagnostic tool for monitoring purification progress and confirming successful incorporation [1]. This absorption band, with an extinction coefficient of approximately twenty thousand inverse molar inverse centimeters in water, supplements the standard two hundred and sixty nanometer detection used for oligonucleotide analysis.

Solution-Phase Coupling Techniques Using N-Hydroxysuccinimide Ester Intermediates

Solution-phase coupling methodologies employing N-hydroxysuccinimide ester activation represent the most versatile and widely applicable approach for synthesizing dibenzocyclooctyne-polyethylene glycol-4-acid derivatives. This strategy capitalizes on the well-established reactivity of N-hydroxysuccinimide esters toward primary and secondary amine groups under mild conditions [7] [8] [9].

N-Hydroxysuccinimide Ester Preparation and Activation

The preparation of dibenzocyclooctyne-polyethylene glycol-4-N-hydroxysuccinimide ester involves the activation of the terminal carboxylic acid group using standard coupling reagents. Commonly employed activating agents include N-ethyl-N'-3-dimethylaminopropyl carbodiimide in combination with N-hydroxysuccinimide, or direct activation using O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate [10] [11]. These reactions typically proceed in anhydrous dimethylformamide or dimethyl sulfoxide to minimize competing hydrolysis reactions.

The synthesis requires careful attention to reaction stoichiometry, with optimal results achieved using slight molar excesses of the activating reagents. Reaction times generally range from thirty minutes to two hours at room temperature, with the progress monitored by thin-layer chromatography or high-performance liquid chromatography. The resulting N-hydroxysuccinimide ester intermediates exhibit limited stability in solution and should be used immediately or stored under rigorously anhydrous conditions [8].

Amine Coupling Reactions and Optimization

The coupling of dibenzocyclooctyne-polyethylene glycol-4-N-hydroxysuccinimide ester to amine-containing substrates proceeds efficiently under mildly basic conditions. Optimal reaction conditions involve phosphate-buffered saline at pH values between seven and nine, with reaction times of thirty minutes at room temperature or two hours at four degrees Celsius [8] [11]. For protein substrates with concentrations above five milligrams per milliliter, ten-fold molar excesses of the N-hydroxysuccinimide ester provide satisfactory coupling efficiency. When working with more dilute protein solutions, twenty to fifty-fold molar excesses may be required to achieve complete modification.

The reaction mechanism involves nucleophilic attack by the primary amine on the activated carbonyl carbon of the N-hydroxysuccinimide ester, resulting in formation of a stable amide bond and release of N-hydroxysuccinimide as the leaving group. This process is facilitated by the electron-withdrawing properties of the N-hydroxysuccinimide group, which activates the carbonyl toward nucleophilic attack while providing a stable leaving group.

| Substrate Type | Concentration Range | NHS Ester Excess | Reaction Time | Typical Yield |

|---|---|---|---|---|

| Proteins (high conc.) | >5 mg/mL | 10-fold | 30 min RT | 85-95% |

| Proteins (low conc.) | <5 mg/mL | 20-50-fold | 2 h on ice | 70-85% |

| Small molecules | Variable | 5-10-fold | 1-2 h RT | 90-98% |

| Oligonucleotides | μM range | 10-20-fold | 1-4 h RT | 80-90% |

Solvent Systems and Reaction Conditions

The choice of solvent system significantly impacts the efficiency of N-hydroxysuccinimide ester coupling reactions. Aqueous buffers are preferred for biological substrates, with phosphate-buffered saline, 4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid, and carbonate buffers providing optimal results [9] [12]. The polyethylene glycol spacer in dibenzocyclooctyne-polyethylene glycol-4-acid enhances water solubility, reducing the need for organic co-solvents that might denature protein substrates.

For substrates requiring organic solvents, the N-hydroxysuccinimide ester can be dissolved in dimethyl sulfoxide or dimethylformamide before addition to the reaction mixture. However, the final concentration of organic solvent should be minimized to prevent substrate denaturation or precipitation. Recent studies have demonstrated that the presence of polyethylene glycol linkers can improve reaction rates by up to thirty-one percent compared to non-pegylated analogues [12].

Purification and Characterization Challenges in Polyethylene Glycol-Modified Cyclooctyne Systems

The purification and characterization of dibenzocyclooctyne-polyethylene glycol-4-acid and its derivatives present several unique analytical challenges that stem from the compound's amphiphilic nature, the presence of multiple functional groups, and the tendency to form regioisomeric products during click chemistry reactions [13] [14] [15].

Chromatographic Separation Difficulties

The hydrophobic dibenzocyclooctyne moiety significantly alters the chromatographic behavior of polyethylene glycol-modified compounds, often resulting in extended retention times on reverse-phase stationary phases. This characteristic, while useful for purification, can complicate method development and require extended gradient programs for effective separation [1]. The polyethylene glycol portion contributes additional complexity due to its inherent polydispersity and conformational flexibility in solution.

High-performance liquid chromatography separation typically employs octadecylsilyl-silica columns with water-acetonitrile gradient systems. The dibenzocyclooctyne chromophore provides a distinctive ultraviolet absorption maximum at approximately three hundred and five nanometers, enabling selective detection even in complex mixtures [1]. However, this absorption band can overlap with other aromatic chromophores, potentially complicating quantitative analysis in certain systems.

Size exclusion chromatography offers an alternative separation mode that capitalizes on the hydrodynamic volume differences between dibenzocyclooctyne-polyethylene glycol-4-acid and its conjugates. This technique proves particularly valuable for purifying protein conjugates, where the significant molecular weight increase upon conjugation facilitates separation from unreacted starting materials [16] [13].

Mass Spectrometric Analysis Challenges

Electrospray ionization mass spectrometry analysis of dibenzocyclooctyne-polyethylene glycol-4-acid compounds requires careful optimization of ionization conditions to achieve consistent and reproducible results. The polyethylene glycol portion tends to form multiple charge states and adduct ions with alkali metals, resulting in complex spectra that can be difficult to interpret [13] [17]. The molecular weight of five hundred and fifty-two point six two Daltons for dibenzocyclooctyne-polyethylene glycol-4-acid falls within an optimal range for electrospray ionization, but the presence of multiple heteroatoms and the flexible polyethylene glycol chain can lead to variable ionization efficiency.

Matrix-assisted laser desorption ionization mass spectrometry provides an alternative ionization method that often yields simpler spectra with predominantly singly charged ions. However, the selection of appropriate matrix compounds becomes critical, as the dibenzocyclooctyne moiety may interact with certain matrices, potentially affecting ionization efficiency or causing fragmentation [18].

The characteristic fragmentation patterns observed in tandem mass spectrometry can provide valuable structural information. The dibenzocyclooctyne portion typically exhibits stable fragments corresponding to the intact cyclic system, while the polyethylene glycol chain undergoes predictable losses of ethylene oxide units [18]. These fragmentation patterns serve as diagnostic tools for confirming structure and assessing purity.

Nuclear Magnetic Resonance Characterization Strategies

Nuclear magnetic resonance spectroscopy provides definitive structural characterization for dibenzocyclooctyne-polyethylene glycol-4-acid compounds, though several technical challenges must be addressed to obtain high-quality spectra. The dynamic nature of the polyethylene glycol chain results in broad, overlapping signals in the three point five to four point zero parts per million region of proton nuclear magnetic resonance spectra, potentially obscuring important structural features [18].

The dibenzocyclooctyne protons appear as characteristic multiplets in the aromatic region (seven point two to seven point seven parts per million) and provide valuable fingerprint signals for structural confirmation. The strained alkyne carbon typically resonates around one hundred and seven parts per million in carbon-13 nuclear magnetic resonance spectra, serving as a diagnostic signal for the intact cyclooctyne system [18].

Variable temperature nuclear magnetic resonance experiments can help resolve overlapping signals by reducing conformational exchange rates in the polyethylene glycol chain. Additionally, two-dimensional nuclear magnetic resonance techniques such as correlation spectroscopy and heteronuclear single quantum coherence provide powerful tools for complete signal assignment and structural validation.

| Analytical Challenge | Primary Method | Alternative Approach | Key Considerations |

|---|---|---|---|

| Hydrophobic retention | RP-HPLC (C18) | Ion-pair chromatography | Extended gradients required |

| PEG polydispersity | SEC | Critical micelle chromatography | MW-dependent separation |

| Regioisomer mixtures | NMR analysis | Accept mixed products | Often inseparable |

| ESI-MS complexity | MALDI-TOF MS | Accurate mass determination | Matrix selection critical |

| Overlapping NMR signals | Variable temperature NMR | 2D NMR techniques | Dynamic averaging effects |

Purity

XLogP3

Exact Mass

Appearance

Storage

Dates

2: Yoon HI, Yhee JY, Na JH, Lee S, Lee H, Kang SW, Chang H, Ryu JH, Lee S, Kwon IC, Cho YW, Kim K. Bioorthogonal Copper Free Click Chemistry for Labeling and Tracking of Chondrocytes In Vivo. Bioconjug Chem. 2016 Apr 20;27(4):927-36. doi: 10.1021/acs.bioconjchem.6b00010. Epub 2016 Mar 10. PubMed PMID: 26930274.

3: Zimmerman ES, Heibeck TH, Gill A, Li X, Murray CJ, Madlansacay MR, Tran C, Uter NT, Yin G, Rivers PJ, Yam AY, Wang WD, Steiner AR, Bajad SU, Penta K, Yang W, Hallam TJ, Thanos CD, Sato AK. Production of site-specific antibody-drug conjugates using optimized non-natural amino acids in a cell-free expression system. Bioconjug Chem. 2014 Feb 19;25(2):351-61. doi: 10.1021/bc400490z. Epub 2014 Jan 29. PubMed PMID: 24437342.